Cas no 891129-16-1 (N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl-4-cyanobenzamide)
N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl-4-cyanobenzamide Chemical and Physical Properties
Names and Identifiers
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- N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl-4-cyanobenzamide
- Benzamide, N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyano-
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- Inchi: 1S/C16H9BrN4O2/c17-13-7-5-12(6-8-13)15-20-21-16(23-15)19-14(22)11-3-1-10(9-18)2-4-11/h1-8H,(H,19,21,22)
- InChI Key: MWEKFIOBJYIWNQ-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(C2=CC=C(Br)C=C2)O1)(=O)C1=CC=C(C#N)C=C1
Experimental Properties
- Density: 1.66±0.1 g/cm3(Predicted)
- pka: 9.84±0.70(Predicted)
N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl-4-cyanobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2518-0465-2μmol |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide |
891129-16-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2518-0465-5μmol |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide |
891129-16-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2518-0465-10μmol |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide |
891129-16-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2518-0465-20μmol |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide |
891129-16-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2518-0465-1mg |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide |
891129-16-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2518-0465-2mg |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide |
891129-16-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2518-0465-3mg |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide |
891129-16-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2518-0465-4mg |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide |
891129-16-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2518-0465-5mg |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide |
891129-16-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2518-0465-10mg |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide |
891129-16-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl-4-cyanobenzamide Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl-4-cyanobenzamide
N-(5-(4-Bromophenyl)-1,3,4-Oxadiazol-2-yl)-4-Cyanobenzamide: A Comprehensive Overview
The compound N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide, identified by the CAS number 891129-16-1, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its unique structure, which combines a benzamide group with a 1,3,4-oxadiazole ring substituted with a bromophenyl group. The presence of the cyano group further enhances its chemical reactivity and functional versatility.
Recent studies have highlighted the importance of oxadiazole-containing compounds in drug discovery and material science. The oxadiazole ring is known for its aromatic stability and ability to participate in various chemical reactions, making it a valuable component in the design of bioactive molecules. The substitution pattern of this compound—specifically the bromine atom on the phenyl ring and the cyano group on the benzamide moiety—plays a crucial role in determining its electronic properties and reactivity.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The key intermediates include the corresponding oxadiazole derivative and the nitrile-containing benzoyl chloride. The reaction conditions are optimized to ensure high yield and purity, which are critical for its application in advanced research.
One of the most promising applications of this compound lies in its potential as a building block for more complex molecular architectures. Researchers have explored its use in constructing heterocyclic compounds with enhanced pharmacological activity. For instance, studies have shown that derivatives of this compound exhibit significant anti-inflammatory and antioxidant properties, making them candidates for drug development.
Moreover, the compound's electronic properties make it an attractive candidate for use in organic electronics. The combination of the oxadiazole ring and the cyano group creates a molecule with high electron-deficiency, which is desirable for applications such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent advancements in materials science have demonstrated how such compounds can be integrated into functional devices with improved performance.
The structural uniqueness of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide also makes it an ideal substrate for studying chemical reactivity under various conditions. For example, investigations into its participation in click chemistry reactions have revealed novel pathways for constructing complex molecules with high efficiency. These findings underscore its value as both a research tool and a precursor for advanced materials.
In conclusion, CAS No. 891129-16-1 represents a cutting-edge compound with diverse applications across multiple disciplines. Its unique structure and functional groups position it as a key player in contemporary chemical research. As ongoing studies continue to uncover new potentials for this compound, it is poised to make significant contributions to fields ranging from pharmaceuticals to electronics.
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